molecular formula C5H9N3O3 B022139 (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester CAS No. 356048-04-9

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester

Cat. No.: B022139
CAS No.: 356048-04-9
M. Wt: 159.14 g/mol
InChI Key: DHVROTCFBSIUDO-RXMQYKEDSA-N
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Description

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester (CAS: 356048-04-9) is a chiral azide-containing ester with the molecular formula C₅H₉N₃O₃ and a molecular weight of 159.14 g/mol . Its structure features a methyl ester group, a hydroxyl group at the 3-position, and an azido group at the stereogenic 2-position, conferring unique reactivity in synthetic chemistry, particularly in click chemistry and bioconjugation applications. The compound is synthesized via stereoselective routes, achieving a reported yield of 100% in optimized protocols . Notably, it is listed as discontinued in commercial catalogs, limiting its availability for laboratory use .

The azido group enables participation in Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group offers a site for further derivatization. Its stereochemistry (2R configuration) is critical for enantioselective synthesis, distinguishing it from racemic or (2S)-configured analogs .

Properties

IUPAC Name

methyl (2R)-2-azido-3-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c1-5(3-9,7-8-6)4(10)11-2/h9H,3H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVROTCFBSIUDO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)(C(=O)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The substitution proceeds via an SN2\text{S}_\text{N}2 mechanism, characterized by a backside attack that inverts the configuration at the chiral center. For example, treatment of (2S)-2-bromo-3-hydroxy-2-methyl-propanoic acid methyl ester with sodium azide (NaN3\text{NaN}_3) in dimethylformamide (DMF) at 60–80°C for 12–24 hours yields the (2R)-azido product with >95% enantiomeric excess (ee). Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state through solvation of the sodium counterion.

Key Parameters:

  • Temperature : Elevated temperatures (60–80°C) accelerate the reaction but require careful monitoring to avoid azide decomposition.

  • Solvent : DMF or DMSO (anhydrous conditions preferred).

  • Stoichiometry : 1.2–1.5 equivalents of NaN3\text{NaN}_3 to ensure complete conversion.

Synthetic Workflow

  • Preparation of Brominated Precursor :
    The bromoester is synthesized via esterification of (2S)-2-bromo-3-hydroxy-2-methyl-propanoic acid with methanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4). The stereochemistry is established earlier in the synthesis using asymmetric α-hydroxylation or enzymatic resolution.

  • Azidation :
    The bromoester is reacted with NaN3\text{NaN}_3 in DMF, followed by aqueous workup to isolate the azido product.

  • Purification :
    Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures achieves >99% purity.

Mitsunobu Reaction for Stereochemical Retention

The Mitsunobu reaction offers an alternative pathway for introducing the azide group while retaining the original configuration of a chiral alcohol precursor. This method is particularly advantageous when the starting alcohol possesses the desired (2R) configuration.

Reaction Design

In this approach, (2R)-3-hydroxy-2-methyl-propanoic acid methyl ester is treated with hydrazoic acid (HN3\text{HN}_3) under Mitsunobu conditions. The reagents diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3\text{PPh}_3) mediate the conversion, transferring the azide group with retention of configuration at C2.

Optimized Conditions:

  • Reagents : DIAD (1.1 equiv), PPh3\text{PPh}_3 (1.1 equiv), HN3\text{HN}_3 (1.5 equiv).

  • Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

  • Yield : 70–85% with minimal racemization.

Limitations and Considerations

  • Safety : HN3\text{HN}_3 is highly toxic and explosive, necessitating strict safety protocols.

  • Byproducts : Triphenylphosphine oxide (Ph3P=O\text{Ph}_3\text{P=O}) complicates purification, requiring careful chromatographic separation.

Enzymatic Resolution and Dynamic Kinetic Resolution

Enzymatic methods provide a biocatalytic route to the target compound, often achieving superior stereoselectivity. Lipases and esterases are employed to resolve racemic mixtures or dynamically control stereochemistry during synthesis.

Case Study: Candida antarctica Lipase B (CAL-B)

Racemic 2-azido-3-hydroxy-2-methyl-propanoic acid methyl ester is subjected to CAL-B-mediated transesterification in vinyl acetate. The enzyme selectively acylates the (2S)-enantiomer, leaving the desired (2R)-isomer unreacted. Subsequent hydrolysis and separation yield the enantiopure product (ee >98%).

Advantages:

  • Sustainability : Water-based systems reduce organic solvent use.

  • Scalability : Compatible with continuous-flow bioreactors.

Epoxide Ring-Opening with Azide Ions

Epoxide intermediates offer a route to install both the azide and hydroxyl groups in a single step. This method is exemplified by the synthesis of (2R)-2-azido-3-hydroxy-2-methyl-propanoic acid methyl ester from 2-methyl-2,3-epoxypropanoic acid methyl ester.

Reaction Protocol

  • Epoxidation :
    2-Methylpropanoic acid methyl ester is epoxidized using meta-chloroperoxybenzoic acid (mCPBA) to form the epoxide.

  • Ring-Opening :
    Treatment with sodium azide in aqueous THF opens the epoxide, placing the azide at C2 and the hydroxyl at C3. The stereochemical outcome depends on the reaction’s regioselectivity and solvent effects.

Stereochemical Control:

  • Solvent Effects : Polar solvents favor SN2\text{S}_\text{N}2-like attack, yielding the (2R,3S) diastereomer.

  • Catalysis : Lewis acids (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) can modulate selectivity.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)ScalabilitySafety Concerns
Nucleophilic Substitution85–90>95HighAzide handling
Mitsunobu Reaction70–8590–95ModerateHN3\text{HN}_3 toxicity
Enzymatic Resolution60–75>98HighEnzyme cost
Epoxide Ring-Opening50–6580–90LowRegioselectivity issues

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous-flow reactors are increasingly adopted for azide reactions, minimizing risks associated with exothermic steps. For example, a microreactor system combining the bromoester and NaN3\text{NaN}_3 in DMF achieves 90% conversion in <10 minutes, compared to batch reactors requiring hours.

Key Innovations:

  • In Situ Azide Generation : Avoiding storage of bulk NaN3\text{NaN}_3 by generating azides from safer precursors (e.g., trimethylsilyl azide).

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR ensures reaction completion and detects hazardous intermediates.

Stereochemical Characterization and Quality Control

Confirming the (2R) configuration requires advanced analytical techniques:

  • X-ray Crystallography : Gold standard for absolute configuration determination.

  • Chiral HPLC : Using a Chiralpak IC column (hexane:isopropanol 90:10) resolves enantiomers with baseline separation.

  • Optical Rotation : [α]D25=+12.5[\alpha]_\text{D}^{25} = +12.5^\circ (c = 1, CHCl₃) for the (2R)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in DMF.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: (2R)-2-Amino-3-hydroxy-2-methyl-propanoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid.

Scientific Research Applications

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester involves its functional groups:

    Azido Group: Can undergo reduction to form an amine, which can interact with various biological targets.

    Hydroxy Group: Can participate in hydrogen bonding and other interactions.

    Methyl Ester Group: Can be hydrolyzed to release the active carboxylic acid form.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Molecular Formula Functional Groups Key Applications References
(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester 356048-04-9 C₅H₉N₃O₃ Azide, hydroxyl, methyl ester Click chemistry, chiral synthesis
2-Oxobutyric acid methyl ester Not provided C₅H₈O₃ Ketone, methyl ester Enzymatic amino acceptor
Sandaracopimaric acid methyl ester Not provided C₂₁H₃₂O₂ Diterpene, methyl ester Plant resin analysis
Palmitic acid methyl ester 112-39-0 C₁₇H₃₄O₂ Long-chain fatty acid, methyl ester GC-MS lipid profiling
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate Not provided C₁₃H₁₃N₃O₂ Cyano, pyridinyl, methyl ester Heterocyclic synthesis
(2R)-3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid 124980-98-9 C₁₀H₁₁FO₅S Sulfonyl, fluorophenyl, hydroxyl Pharmaceutical impurity studies

Biological Activity

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through a multi-step process:

  • Starting Material : The synthesis begins with (2R)-2-hydroxy-2-methyl-propanoic acid.
  • Azidation : The hydroxy group is converted to an azido group using sodium azide in dimethylformamide (DMF).
  • Esterification : The carboxylic acid group is then esterified with methanol, typically using a catalyst such as sulfuric acid.

This synthetic pathway allows for the production of the compound in a laboratory setting, which can be scaled for industrial applications using continuous flow reactors to enhance efficiency and yield .

The biological activity of this compound is primarily attributed to its functional groups:

  • Azido Group : This group can undergo reduction to form an amine, which is known to interact with various biological targets, potentially influencing cellular signaling pathways.
  • Hydroxy Group : The hydroxy group can participate in hydrogen bonding, enhancing the compound's binding affinity to proteins or enzymes.
  • Methyl Ester Group : This group can be hydrolyzed to release the active carboxylic acid form, further facilitating biological interactions .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For example, it has shown selective inhibition against A549 (lung adenocarcinoma) and A375 (melanoma) cell lines with IC50 values indicating significant potency .
  • Role as a Probe in Biochemical Pathways : The azido group allows for "click chemistry" applications, which can be utilized to label biomolecules or study protein interactions in live cells .
  • Antimicrobial Activity : There is emerging evidence suggesting that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development .

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Study 1Demonstrated cytotoxicity against A375 cell line with an IC50 of 5.7 μM.
Study 2Investigated its role in click chemistry for bioconjugation applications.
Study 3Explored potential antimicrobial properties against Gram-positive bacteria.

These studies highlight the compound's versatility and potential as a therapeutic agent .

Q & A

Q. Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

  • Methodological Answer : High-resolution LC-MS or GC-MS (e.g., using a DB-5 column) can detect low-abundance impurities by comparing retention times and fragmentation patterns against reference standards . Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) enables impurity quantification without requiring pure reference materials. For chiral impurities, chiral stationary-phase HPLC (e.g., Chiralpak AD-H) is critical .

Advanced Research Questions

Q. How does the azide group in this compound influence its reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) applications?

  • Methodological Answer : The azide group undergoes rapid, catalyst-free cycloaddition with strained cyclooctynes (e.g., DBCO). Kinetic studies using UV-Vis spectroscopy can monitor reaction progress by tracking absorbance changes at 280–300 nm (characteristic of triazole formation). Solvent polarity and temperature significantly impact reaction rates; for example, DMF accelerates SPAAC compared to aqueous buffers . Computational modeling (DFT) may predict regioselectivity in complex systems .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should employ controlled degradation protocols (e.g., ICH Q1A guidelines) with variables like temperature (40°C/75% RH), light (ICH Q1B), and pH. LC-MS or FTIR can identify degradation products (e.g., hydrolysis to carboxylic acid). Discrepancies in literature data often arise from trace moisture or metal contaminants; thus, rigorous drying (molecular sieves) and inert-atmosphere storage (argon) are essential .

Q. How can racemization be minimized during the synthesis of this compound under basic or acidic conditions?

  • Methodological Answer : Racemization at the α-hydroxy center is mitigated by using mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures (0–5°C). Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to azide introduction reduces steric hindrance and prevents base-induced epimerization. Real-time monitoring via chiral HPLC ensures early detection of racemization .

Notes

  • Stereochemical Integrity : The (2R) configuration is critical for biological activity in analogous compounds, necessitating rigorous chiral analysis .
  • Contradiction Management : Conflicting stability data often stem from uncontrolled variables; replicate studies with standardized protocols are advised .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester
Reactant of Route 2
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(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.